molecular formula C12H13ClO4 B3254106 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid CAS No. 232275-83-1

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid

Cat. No.: B3254106
CAS No.: 232275-83-1
M. Wt: 256.68 g/mol
InChI Key: OEYSRGOMGFJPPC-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.

    Deprotection Reactions: The major product is 2-chlorobenzoic acid after the removal of the Boc group.

Scientific Research Applications

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by forming a carbamate, which can be selectively removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation and subsequent decarboxylation .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)benzoic acid: Similar structure but without the chlorine atom.

    2-Chlorobenzoic acid: Lacks the Boc protecting group.

    tert-Butyl carbamate: Contains the Boc group but not attached to a benzoic acid derivative.

Uniqueness

4-(tert-Butoxycarbonyl)-2-chlorobenzoic acid is unique due to the presence of both the Boc protecting group and the chlorine atom on the benzene ring. This combination allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)7-4-5-8(10(14)15)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYSRGOMGFJPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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